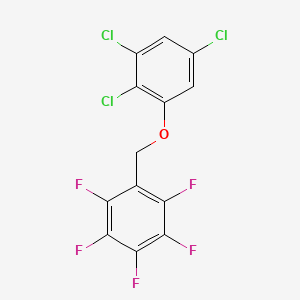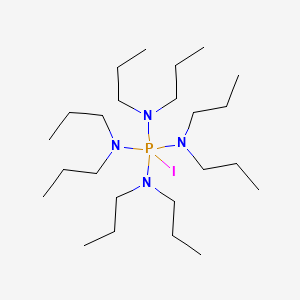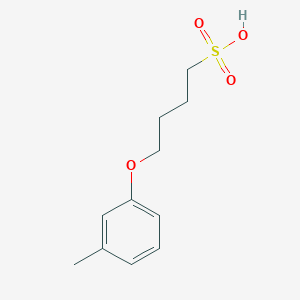
4-(3-Methylphenoxy)butane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylphenoxy)butane-1-sulfonic acid is an organic compound with the molecular formula C11H16O4S It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group attached to a butane chain, which is further connected to a 3-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)butane-1-sulfonic acid typically involves the reaction of 3-methylphenol with 1,4-butane sultone. The reaction proceeds under acidic conditions, where the sulfonic acid group is introduced to the butane chain, followed by the attachment of the 3-methylphenoxy group. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or distillation may be employed to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylphenoxy)butane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates. Substitution reactions can result in the formation of various functionalized derivatives .
Applications De Recherche Scientifique
4-(3-Methylphenoxy)butane-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonic acid groups into target molecules.
Biology: The compound can be used to study the effects of sulfonic acid derivatives on biological systems, including enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mécanisme D'action
The mechanism of action of 4-(3-Methylphenoxy)butane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, leading to enzyme inhibition or protein modification. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Methylphenoxy)butane-1-sulfonyl chloride: A similar compound with a sulfonyl chloride group instead of a sulfonic acid group.
4-(3-Methylphenoxy)butane-1-sulfonate: The sulfonate salt form of the compound.
4-(3-Methylphenoxy)butane-1-sulfinate: A reduced form with a sulfinate group instead of a sulfonic acid group.
Uniqueness
4-(3-Methylphenoxy)butane-1-sulfonic acid is unique due to its specific combination of a 3-methylphenoxy group and a butane-1-sulfonic acid group. This structure imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
85163-65-1 |
|---|---|
Formule moléculaire |
C11H16O4S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
4-(3-methylphenoxy)butane-1-sulfonic acid |
InChI |
InChI=1S/C11H16O4S/c1-10-5-4-6-11(9-10)15-7-2-3-8-16(12,13)14/h4-6,9H,2-3,7-8H2,1H3,(H,12,13,14) |
Clé InChI |
SFUAPZCOIBOAKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






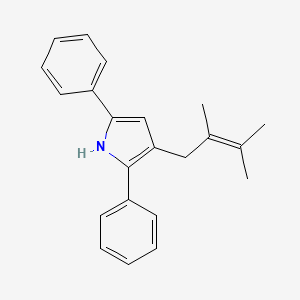


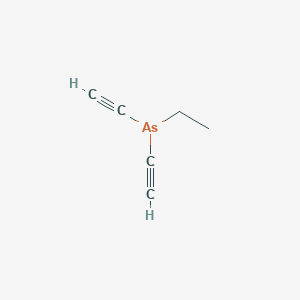
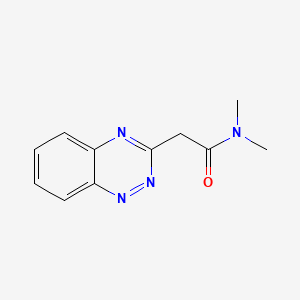
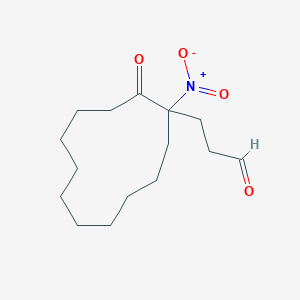
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

